REACTION_CXSMILES
|
Cl.[OH-:2].[Na+].[CH3:4][C:5]1[O:9][C:8]([CH:10]=[CH:11][CH2:12][CH2:13]O)=[CH:7][CH:6]=1.[Cl-].[Na+]>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC.C(OCC)(=O)C.CCCCCC.O>[CH2:11]([CH:10]1[C:5]([OH:9])([CH3:4])[CH:6]=[CH:7][C:8]1=[O:2])[CH:12]=[CH2:13] |f:1.2,4.5,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
5-methyl-2-furylallylcarbinol
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C=CCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
ethyl acetate n-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
450 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was elevated up to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a pH value of 5 to 5.5
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene (70 ml) five times
|
Type
|
CUSTOM
|
Details
|
From the extract, toluene was removed by distillation at 60° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oily substance (10.1 g), which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(C=CC1(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |